4-(2-Bromophenyl)oxane-4-carbonitrile
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Overview
Description
4-(2-Bromophenyl)oxane-4-carbonitrile is an organic compound with the molecular formula C12H12BrNO and a molecular weight of 266.138 g/mol This compound is known for its unique structure, which includes a bromophenyl group attached to an oxane ring with a carbonitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)oxane-4-carbonitrile typically involves the reaction of 2-bromobenzyl bromide with oxane-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)oxane-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonitrile group can lead to the formation of primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, sodium thiolate, or primary amines. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxidized derivatives such as oxides or hydroxylated compounds.
Reduction Reactions: Products include primary amines derived from the reduction of the carbonitrile group.
Scientific Research Applications
4-(2-Bromophenyl)oxane-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)oxane-4-carbonitrile involves its interaction with molecular targets and pathways in biological systems. The bromophenyl group can interact with specific enzymes or receptors, leading to various biological effects. The carbonitrile group can also participate in interactions with nucleophiles, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromomethyl-2-biphenylcarbonitrile: This compound has a similar structure but with a biphenyl group instead of an oxane ring.
4-(2-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile: This compound has a tetrahydropyran ring instead of an oxane ring.
Uniqueness
4-(2-Bromophenyl)oxane-4-carbonitrile is unique due to its specific combination of a bromophenyl group, an oxane ring, and a carbonitrile functional group.
Properties
IUPAC Name |
4-(2-bromophenyl)oxane-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWWADCJCAKCIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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